5-Bromo-4-chloro-6-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of bromine, chlorine, and phenyl substituents on the pyrimidine ring. It is widely used in various fields of scientific research due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-6-phenylpyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the reaction of 4-chloro-6-phenylpyrimidine with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyrimidine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include the preparation of intermediates, purification steps, and optimization of reaction conditions to achieve high yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-6-phenylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl or polyaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with methoxy or tert-butyl groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to introduce oxygen-containing functional groups.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can exhibit different chemical and biological properties. These derivatives are often used in further research and development of pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Bromo-4-chloro-6-phenylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-6-methylpyrimidine
- 5-Bromo-4-chloro-6-ethylpyrimidine
- 5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidine
Uniqueness
5-Bromo-4-chloro-6-phenylpyrimidine is unique due to the presence of a phenyl group, which imparts distinct chemical and biological properties. The phenyl group enhances the compound’s ability to interact with aromatic amino acids in proteins, leading to stronger binding affinities and more potent biological activities. This makes it a valuable compound for the development of new drugs and materials .
Properties
CAS No. |
3438-56-0 |
---|---|
Molecular Formula |
C10H6BrClN2 |
Molecular Weight |
269.52 g/mol |
IUPAC Name |
5-bromo-4-chloro-6-phenylpyrimidine |
InChI |
InChI=1S/C10H6BrClN2/c11-8-9(13-6-14-10(8)12)7-4-2-1-3-5-7/h1-6H |
InChI Key |
WVUYMEHUPXATFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=N2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.